Chlorhydrate d'acide 6-aminohexanoïque

Vue d'ensemble

Description

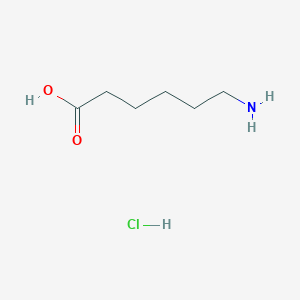

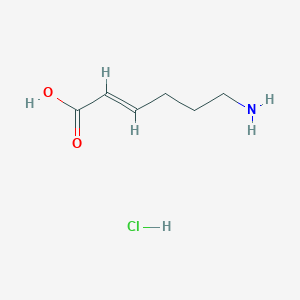

6-Aminohexanoic acid, also known as 6-AHA, is an ω-amino acid with a hydrophobic and flexible structure. It is primarily used as an antifibrinolytic drug but has other significant applications in the synthesis of modified peptides, the nylon industry, and as a linker in various biologically active structures .

Synthesis Analysis

The synthesis of 6-AHA can be achieved through the acid hydrolysis of caprolactam, a process that has been optimized to yield a high purity product. The optimal conditions involve using sulfuric acid at a temperature of about 160°C with specific molar ratios of water and sulfuric acid to caprolactam. This method results in a technical yield of 98.1% of 6-AHA . Another synthesis route involves the conversion of lysine derivatives to produce non-proteinogenic amino acids and their derivatives with good overall yield .

Molecular Structure Analysis

The molecular structure of 6-AHA has been studied in complex with the tissue-type plasminogen activator kringle 2 domain. The binding site for 6-AHA is characterized by a negatively charged locus and an aromatic pocket, which includes interactions with various amino acid side chains. The structure of the kringle 2 domain complexed with 6-AHA was determined using nuclear magnetic resonance spectroscopy and dynamical simulated annealing calculations .

Chemical Reactions Analysis

6-AHA has been found to inhibit the corrosion of mild steel in hydrochloric acid solutions. The inhibition efficiency increases with the concentration of 6-AHA, and its adsorptive behavior on the steel surface follows a Langmuir-type isotherm. The mechanism of inhibition is attributed to chemisorption interactions between 6-AHA and the mild steel . Additionally, 6-AHA can be polymerized in the solid state upon UV or γ irradiation to form an amphoteric polyelectrolyte .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-AHA are influenced by its structure, which allows it to act as a corrosion inhibitor and participate in polymerization reactions. Its role as a hydrophobic, flexible structural element is crucial in its applications across various fields, including medicine and industry . The enzymatic production of 6-oxohexanoic acid from 6-AHA using an ω-amino group-oxidizing enzyme demonstrates the chemical versatility of 6-AHA .

Relevant Case Studies

Case studies involving 6-AHA include its complexation with the kringle 2 domain of tissue-type plasminogen activator, which provides insights into its antifibrinolytic mechanism . The corrosion inhibition of mild steel by 6-AHA in hydrochloric acid is another practical application that has been studied, showcasing its potential in industrial settings . The enzymatic degradation of nylon oligomers by 6-aminohexanoate-dimer hydrolase illustrates the biodegradation potential of 6-AHA-containing compounds . Additionally, the purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase from Flavobacterium sp. KI72 highlight the enzyme's specificity and potential applications in nylon waste degradation .

Applications De Recherche Scientifique

Antifibrinolytiques

L'acide 6-aminohexanoïque (également connu sous le nom d'acide ε-aminocaproïque) est principalement utilisé comme médicament antifibrinolytique. Il inhibe la dégradation des caillots sanguins en empêchant l'activation de la plasmine, une enzyme responsable de la dégradation de la fibrine. Cliniquement, il trouve des applications dans les chirurgies, la gestion des traumatismes et les conditions associées à des saignements excessifs .

Synthèse de peptides

Ce dérivé synthétique de la lysine joue un rôle crucial dans la synthèse chimique des peptides modifiés. Les chercheurs l'utilisent comme brique de base pour créer des séquences peptidiques aux propriétés spécifiques. Sa structure hydrophobe et flexible la rend précieuse pour la conception et la modification des peptides .

Industrie des polyamides (nylon)

L'acide 6-aminohexanoïque contribue de manière significative à la production de polyamides nylon-6 et nylon-66. Ces matériaux polyvalents sont utilisés dans les textiles, les plastiques d'ingénierie et d'autres applications industrielles. Malgré ses méthodes de synthèse historiques, la recherche actuelle vise à améliorer l'efficacité de la production .

Structures biologiquement actives

En tant que lieur, l'acide 6-aminohexanoïque relie diverses molécules biologiquement actives. Il facilite la fixation de groupes fonctionnels ou d'autres entités, améliorant la stabilité et la bioactivité de ces structures. Les chercheurs explorent son potentiel dans les systèmes d'administration de médicaments, les bioconjugués et les biomatériaux .

Amélioration des peptides antimicrobiens (AMP)

La substitution de la leucine par l'acide 6-aminohexanoïque dans les AMP représente une stratégie pour lutter contre les bactéries résistantes. Ces peptides modifiés présentent des activités antimicrobiennes et antibiofilm sélectives, ce qui en fait des candidats prometteurs pour le contrôle des infections .

Méthodes de biosynthèse

Alors que les méthodes historiques impliquent l'hydrolyse de l'ε-caprolactame, les progrès récents incluent la biosynthèse à l'aide d'enzymes et de souches microbiennes. Les chercheurs continuent d'explorer des voies durables et efficaces pour produire de l'acide 6-aminohexanoïque .

En résumé, le chlorhydrate d'acide 6-aminohexanoïque est bien plus qu'un simple médicament antifibrinolytique - il contribue à divers domaines, de la synthèse de peptides à la science des matériaux. Ses propriétés uniques en font un composant précieux dans la recherche scientifique et les applications industrielles. Si vous souhaitez plus de détails ou d'autres applications, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

6-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid (EACA), is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the lysine residue, such as proteolytic enzymes like plasmin . Plasmin is an enzyme responsible for fibrinolysis, the process of breaking down fibrin clots .

Mode of Action

EACA acts as an effective inhibitor for its target enzymes . It promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It is also reported to inhibit plasminogen binding to activated platelets .

Biochemical Pathways

The primary biochemical pathway affected by EACA is the fibrinolytic pathway. By inhibiting the activation of plasminogen to plasmin, EACA prevents the breakdown of fibrin, a protein that forms a mesh-like structure in blood clots . This results in the stabilization of fibrin clots and a reduction in bleeding.

Pharmacokinetics

EACA is typically administered orally . It is metabolized in the kidneys and has an elimination half-life of approximately 2 hours . These pharmacokinetic properties influence the bioavailability of EACA, which in turn affects its efficacy as an antifibrinolytic agent.

Result of Action

The primary molecular effect of EACA’s action is the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . On a cellular level, this results in a reduction in bleeding. For this reason, EACA is effective in the treatment of certain bleeding disorders .

Safety and Hazards

6-Aminohexanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling this substance .

Orientations Futures

6-Aminohexanoic acid has a wide range of applications and its future directions include successful chemical modifications such as cyclization, lipidation, glycosylation, cationization, or PEGylation . It is also expected to continue playing a significant role in the chemical synthesis of modified peptides and various biologically active structures .

Analyse Biochimique

Biochemical Properties

6-Aminohexanoic acid hydrochloride functions as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for fibrinolysis . It interacts with several biomolecules, including plasminogen, plasmin, and carboxypeptidase B . The compound binds to the lysine-binding sites of plasminogen, preventing its conversion to plasmin and thereby inhibiting the degradation of fibrin clots . Additionally, it has been reported to inhibit the activation of the first component of the complement system .

Cellular Effects

6-Aminohexanoic acid hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the binding of plasminogen to activated platelets, thereby reducing platelet aggregation and adhesion . In high concentrations, derivatives of 6-aminohexanoic acid hydrochloride have demonstrated cytotoxic effects against certain cell lines, such as MCF-7 and fibroblast cells .

Molecular Mechanism

The molecular mechanism of 6-aminohexanoic acid hydrochloride involves its interaction with specific biomolecules and enzymes. By binding to the lysine-binding sites of plasminogen, it prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis . This interaction is crucial for its antifibrinolytic activity. Additionally, it has been reported to inhibit the activation of the first component of the complement system, further contributing to its antifibrinolytic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-aminohexanoic acid hydrochloride can vary over time. The compound is relatively stable, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, prolonged exposure to high concentrations of the compound can lead to cytotoxic effects on certain cell lines . The stability and degradation of 6-aminohexanoic acid hydrochloride are important factors to consider in experimental designs.

Dosage Effects in Animal Models

The effects of 6-aminohexanoic acid hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively inhibits fibrinolysis and reduces bleeding . At high doses, it can cause adverse effects such as myopathy, renal impairment, and gastrointestinal issues . These toxic effects highlight the importance of careful dosage management in clinical and experimental settings.

Metabolic Pathways

6-Aminohexanoic acid hydrochloride is involved in specific metabolic pathways, particularly those related to its antifibrinolytic activity. It is metabolized by enzymes such as 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase . These enzymes catalyze the conversion of 6-aminohexanoic acid to adipate, a key intermediate in the metabolic pathway . The involvement of these enzymes and cofactors is crucial for the compound’s metabolic flux and overall activity.

Transport and Distribution

Within cells and tissues, 6-aminohexanoic acid hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s distribution within the body is influenced by its binding to plasma proteins and its ability to cross cellular membranes . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic and experimental applications.

Subcellular Localization

The subcellular localization of 6-aminohexanoic acid hydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall efficacy. For example, its presence in the cytoplasm and its interaction with plasminogen are critical for its antifibrinolytic activity .

Propriétés

IUPAC Name |

6-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENOKLOQCCSDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195786 | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4321-58-8 | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4321-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOCAPROIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 6-aminohexanoic acid hydrochloride in the synthesis of gabexate mesylate?

A1: 6-Aminohexanoic acid hydrochloride serves as a crucial starting material in the novel synthesis of gabexate mesylate described in the research []. It reacts with aminonitrile to yield an intermediate compound (4), which is then further reacted with ethyl hydroxybenzoate to produce the desired gabexate mesylate. This new route offers a potentially more efficient and cost-effective alternative to traditional methods.

Q2: How does the use of 6-aminohexanoic acid hydrochloride in this synthesis compare to traditional methods?

A2: Traditional synthesis methods for gabexate mesylate often rely on expensive starting materials and may involve complex reaction steps, posing challenges for large-scale production []. The research highlights that employing 6-aminohexanoic acid hydrochloride simplifies the synthesis process and utilizes more readily available materials. This approach has the potential to reduce production costs and improve the overall efficiency of gabexate mesylate synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)

![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)